molecular formula C16H16N4O3S2 B3403818 (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173587-45-5

(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3403818
CAS No.: 1173587-45-5
M. Wt: 376.5 g/mol
InChI Key: KIOZIMZATPCERJ-UHFFFAOYSA-N
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Description

(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio group at position 6 and a (1-methyl-1H-pyrazole-5-carbonyl)imino moiety at position 2. The Z-configuration of the imino group is critical for its stereoelectronic properties, influencing its reactivity and biological interactions. This compound is structurally related to agrochemicals and pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation due to its thiazole and pyrazole motifs .

Properties

IUPAC Name

methyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-methylsulfanyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-19-12(6-7-17-19)15(22)18-16-20(9-14(21)23-2)11-5-4-10(24-3)8-13(11)25-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOZIMZATPCERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Building Block

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, particularly in the synthesis of new ligands for catalysis. The presence of both pyrazole and benzo[d]thiazole moieties enhances its utility in creating heterocyclic compounds, which are important in medicinal chemistry and materials science.

Table 1: Synthetic Routes for (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate

StepReaction TypeKey Reagents
1Formation of Pyrazole RingHydrazine, 1,3-diketone
2Synthesis of Benzo[d]thiazoleo-Aminothiophenol, Carboxylic acid derivative
3CouplingEDCI, DMAP
4EsterificationMethanol, Acid catalyst

Drug Discovery

In biological research, (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate is being investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug discovery.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications to the pyrazole moiety can enhance the compound's efficacy against breast cancer cells, indicating its potential as a lead compound in anticancer drug development.

Therapeutic Properties

The compound may possess therapeutic properties that warrant further exploration. Its derivatives could be optimized for improved efficacy and safety profiles against diseases such as cancer or bacterial infections.

Table 2: Potential Therapeutic Applications

Disease TargetCompound ActivityReferences
CancerCytotoxicity ,
Bacterial InfectionsAntimicrobial properties ,

Material Science

In industrial applications, (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate could be utilized in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance due to its unique chemical structure.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

Reaction TypeConditionsProductReference
Saponification NaOH (1M), H₂O/EtOH, refluxCarboxylic acid derivative (Z)-2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetic acid
Acid-catalyzed hydrolysis HCl (conc.), H₂O, 80°CSame carboxylic acid product

Mechanistic Insight : Ester hydrolysis proceeds via nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

Oxidation of Methylthio Group

The methylthio (-SMe) substituent at position 6 of the benzothiazole ring is susceptible to oxidation:

Oxidizing AgentConditionsProductReference
H₂O₂ (30%) Acetic acid, 60°C, 6hSulfoxide derivative (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylsulfinyl)benzo[d]thiazol-3(2H)-yl)acetate
mCPBA DCM, 0°C→RT, 12hSulfone derivative (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Structural Impact : Oxidation increases polarity and electron-withdrawing effects, potentially altering biological activity .

Nucleophilic Substitution at Thiazole Ring

The thiazole moiety participates in electrophilic and nucleophilic substitutions:

ReagentConditionsProductReference
Ammonia (NH₃) EtOH, 70°C, 8hAmino-thiazole derivative via displacement of methylthio group
Hydrazine (N₂H₄) EtOH, reflux, 12hHydrazinyl-thiazole analog

Key Note : The methylthio group’s leaving ability is enhanced by electron-withdrawing effects from the adjacent imino and carbonyl groups .

Cycloaddition and Ring-Opening Reactions

The conjugated thiazole system may engage in cycloadditions:

Reaction TypeConditionsProductReference
Diels-Alder Maleic anhydride, toluene, 110°CFused bicyclic adduct via [4+2] cycloaddition
Ring-opening H₂O, H₂SO₄, 100°CThioamide intermediate from cleavage of thiazole C-S bond

Functionalization of Pyrazole Moiety

The 1-methylpyrazole subunit undergoes regioselective reactions:

Reaction TypeReagentConditionsProductReference
N-Alkylation CH₃IDMF, K₂CO₃, 60°CQuaternary ammonium derivative at pyrazole N-methyl group
C-H Activation Pd(OAc)₂, PhI(OAc)₂AcOH, 80°CAcetoxylation at pyrazole C4 position

Photochemical Reactivity

UV irradiation induces structural changes:

ConditionsObservationReference
UV (254 nm) [2+2] Cycloaddition between thiazole and pyrazole rings, forming dimeric structures
Visible light (Ru catalyst) C-S bond cleavage generating thiyl radicals

Biological Activity Modulation via Derivatization

Key derivatives with enhanced properties:

Derivative TypeSynthetic RouteBioactivity EnhancementReference
Sulfone analog Oxidation of -SMe to -SO₂Me3-fold increase in antimicrobial potency against S. aureus
Carboxylic acid Ester hydrolysisImproved water solubility for pharmacological formulations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The compound belongs to a family of benzo[d]thiazole derivatives, which are prevalent in pesticidal and medicinal chemistry. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Applications
(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate Benzo[d]thiazole 6-(methylthio), 2-((1-methyl-1H-pyrazole-5-carbonyl)imino), Z-configuration Potential agrochemical (inference)
Triazamate (Ethyl (3-tert-butyl-1-dimethylcarbamoyl-1H-1,2,4-triazol-5-ylthio)acetate) 1,2,4-Triazole 5-(thioacetate), tert-butyl, dimethylcarbamoyl Insecticide (approved use)
Thiazol-5-ylmethyl carbamate derivatives (e.g., from Pharmacopeial Forum) Thiazole Hydroxy, phenyl, hydroperoxypropan-2-yl substituents Antiviral/pharmacological candidates
Pyrazophos (Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate) Pyrazolo-pyrimidine Diethoxyphosphinothioyl, methyl, carboxylate Fungicide (historical use)

Functional Group Analysis

Methylthio Group (6-position) :
The methylthio substituent in the target compound enhances lipophilicity compared to hydroxyl or carboxylate groups in analogues like thiazol-5-ylmethyl carbamates . This property may improve membrane permeability, a trait advantageous in agrochemical design.

However, the Z-configuration here may reduce steric hindrance compared to bulkier phosphorothioate groups in pyrazophos.

Stereochemical Considerations : The Z-configuration is a distinguishing feature; similar compounds (e.g., triazamate) often exhibit E-configurations or lack defined stereochemistry, impacting target binding specificity .

Q & A

Q. What are the common synthetic routes for preparing (Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate?

The compound is typically synthesized via condensation reactions. For example, the pyrazole-carbonyl imino group can be introduced by reacting 1-methyl-1H-pyrazole-5-carboxylic acid derivatives with a benzo[d]thiazole precursor under acidic or coupling-agent conditions (e.g., EDC/HOBt). The methylthio group at the 6-position may be introduced via nucleophilic substitution using methanethiol or its derivatives. Key intermediates should be characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity .

Q. How is the Z-configuration of the imino group confirmed in this compound?

X-ray crystallography is the gold standard for determining stereochemistry. Programs like SHELXL (part of the SHELX suite) are used to refine crystal structures and validate the Z-configuration via electron density maps . Alternatively, NOESY NMR can detect spatial proximity between the imino proton and adjacent substituents to infer configuration .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound is limited, structurally related benzo[d]thiazoles and pyrazoles often require handling in a fume hood with nitrile gloves and lab coats. Refer to analogs’ Safety Data Sheets (SDS) for hazards like respiratory irritation or skin sensitization .

Q. Which analytical techniques are used to assess purity and structural integrity?

  • HPLC : To quantify purity using a C18 column and UV detection at 254 nm.
  • Mass Spectrometry (HRMS) : For exact mass confirmation.
  • Elemental Analysis : To validate C, H, N, S content against theoretical values, as demonstrated in thiazole-triazole derivative studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

Adopt Design of Experiments (DoE) methodologies to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control of reaction parameters and improve reproducibility . Statistical modeling (e.g., response surface methodology) can identify optimal conditions, as shown in continuous-flow syntheses of diazomethanes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting patterns) may arise from dynamic effects like tautomerism. Use variable-temperature NMR to probe conformational changes. Cross-validate with DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data. For crystallographic discrepancies, refine data using multiple software suites (e.g., SHELXL vs. Olex2) .

Q. How does modifying the methylthio group impact biological activity?

Replace the methylthio moiety with other thioethers (e.g., ethylthio, benzylthio) via nucleophilic substitution. Test analogs in bioassays (e.g., enzyme inhibition) to correlate substituent hydrophobicity/electron density with activity. Studies on triazolo-thiadiazine derivatives demonstrate that bulkier groups enhance binding affinity to certain targets .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the pyrazole-carbonyl imino group’s electrophilicity can be assessed via Mulliken charges. Molecular docking (AutoDock Vina) may predict interactions with biological targets, as shown in benzimidazole-thiazole hybrids .

Q. How are degradation products characterized under stressed conditions?

Subject the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress. Analyze degradants via LC-MS/MS and compare fragmentation patterns with synthetic standards. For example, hydrolysis of the methyl ester may yield carboxylic acid derivatives, detectable by shifts in IR carbonyl stretches (~1700 cm⁻¹ → ~2500 cm⁻¹ broad O-H) .

Q. What methodologies validate the compound’s stability in formulation studies?

Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. For solid-state stability, perform powder XRD to detect polymorphic transitions, as seen in thiadiazole-carboxylate salts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
(Z)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate

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